

Early-Phase Clinical Studies of IO-108: A Technical Guide

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Compound of Interest

Compound Name: BP-1-108

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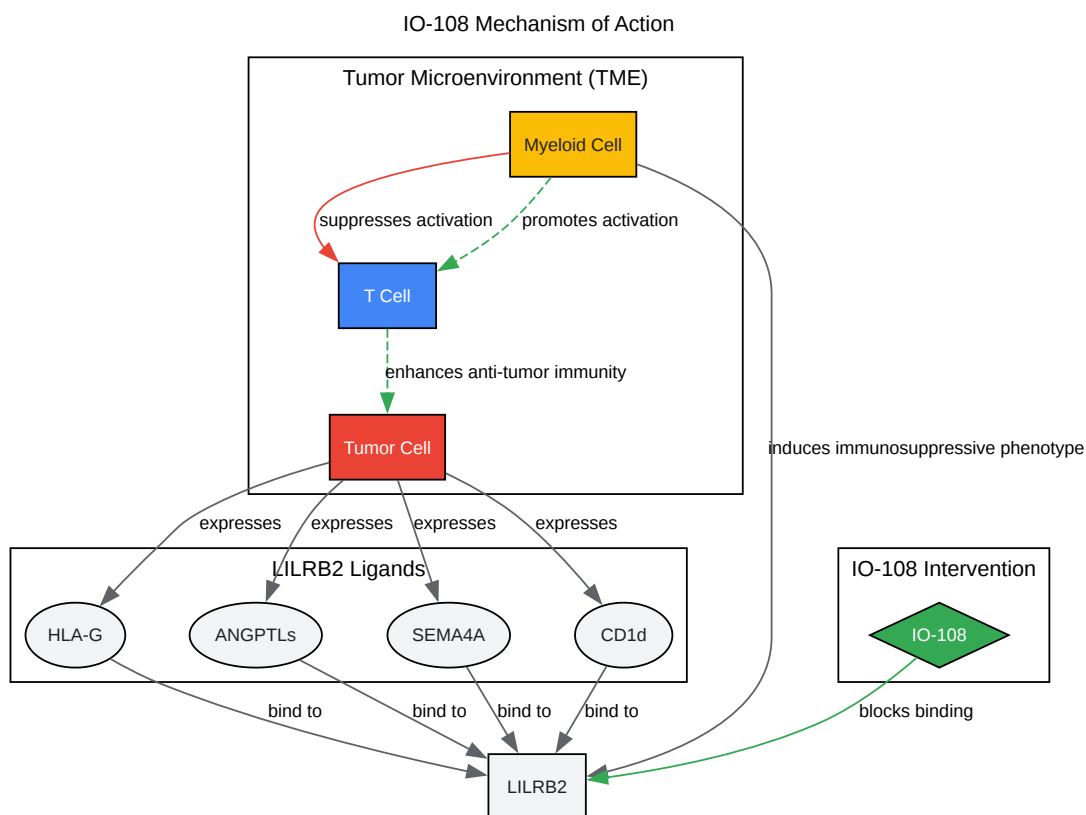
This technical guide provides an in-depth overview of the early-phase clinical studies of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. The information presented is intended for professionals in the fields of oncology, immunology, and pharmaceutical development.

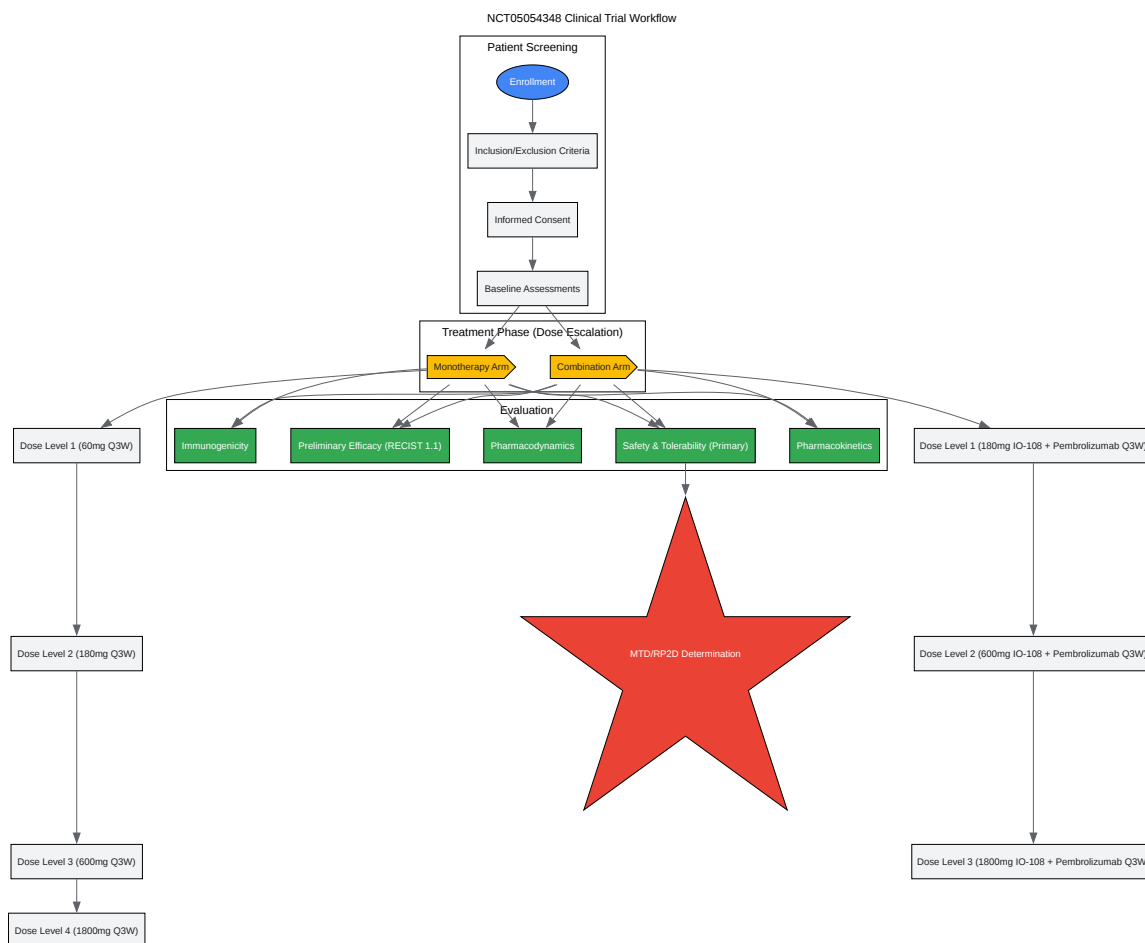
Introduction to IO-108 and its Mechanism of Action

IO-108 is an antagonist antibody that specifically binds to LILRB2, a key myeloid checkpoint inhibitor.^{[1][2]} LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.^{[1][3][4]} In the tumor microenvironment (TME), LILRB2 interacts with several ligands, including HLA-G, angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, leading to an immunosuppressive phenotype in these myeloid cells. This suppression hinders the anti-tumor activity of T cells.

By blocking the interaction of LILRB2 with its ligands, IO-108 is designed to reprogram these immunosuppressive myeloid cells to a pro-inflammatory state. This reprogramming is expected to enhance antigen presentation and T-cell activation, thereby promoting an anti-tumor immune response. Preclinical studies have shown that IO-108 can induce a pro-inflammatory phenotype in myeloid cells and enhance T-cell activation.

Signaling Pathway of IO-108





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